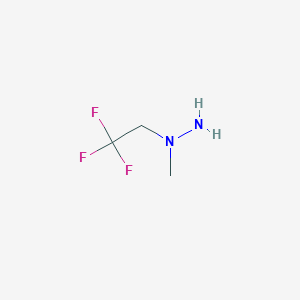
1-Methyl-1-(2,2,2-trifluoroethyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-Methyl-1-(2,2,2-trifluoroethyl)hydrazine typically involves the reaction of methyl hydrazine with 2,2,2-trifluoroethyl halides under controlled conditions. One common method involves the use of methyl hydrazine hydrochloride and 2,2,2-trifluoroethyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol, and the product is purified through distillation or recrystallization .
Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
1-Methyl-1-(2,2,2-trifluoroethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted hydrazines and trifluoroethyl derivatives .
Scientific Research Applications
1-Methyl-1-(2,2,2-trifluoroethyl)hydrazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-1-(2,2,2-trifluoroethyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and DNA, leading to alterations in cellular function and signaling pathways .
Comparison with Similar Compounds
1-Methyl-1-(2,2,2-trifluoroethyl)hydrazine can be compared with other similar compounds, such as:
2,2,2-Trifluoroethylhydrazine: This compound lacks the methyl group, which affects its reactivity and biological activity.
1-Methylhydrazine: This compound lacks the trifluoroethyl group, resulting in different chemical properties and applications.
The presence of both the methyl and trifluoroethyl groups in this compound imparts unique properties that make it distinct from these similar compounds .
Properties
Molecular Formula |
C3H7F3N2 |
|---|---|
Molecular Weight |
128.10 g/mol |
IUPAC Name |
1-methyl-1-(2,2,2-trifluoroethyl)hydrazine |
InChI |
InChI=1S/C3H7F3N2/c1-8(7)2-3(4,5)6/h2,7H2,1H3 |
InChI Key |
JCOQPYUXIULFIJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9A-(aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-4-one](/img/structure/B13214552.png)
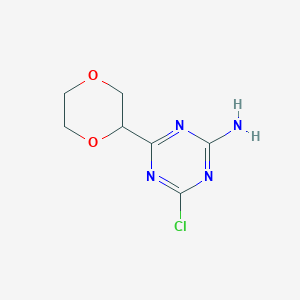

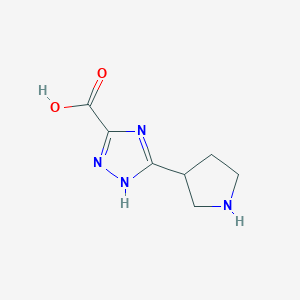
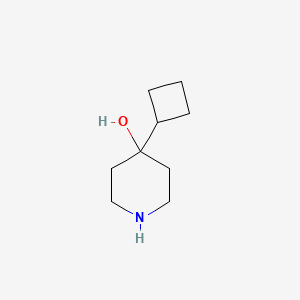
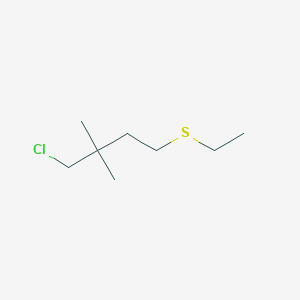
![tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]-5'-yl}carbamate](/img/structure/B13214591.png)

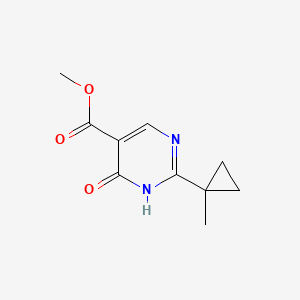
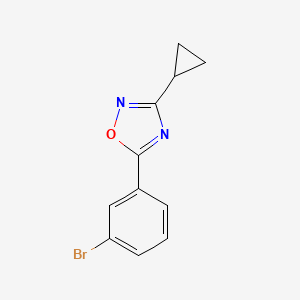
![N-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)acetamide](/img/structure/B13214626.png)
![3-{[(4-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one](/img/structure/B13214632.png)
![N-[(1H-Pyrazol-3-yl)methyl]guanidine](/img/structure/B13214636.png)
![7-Methoxyfuro[2,3-d]pyridazine](/img/structure/B13214647.png)
